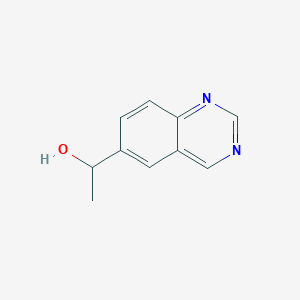
1-(Quinazolin-6-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinazolin-6-yl)ethanol is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1-(Quinazolin-6-yl)ethanol typically involves the reaction of quinazoline derivatives with ethanol under specific conditions. One common method includes the use of 2-aminobenzyl alcohols as starting materials, which undergo a series of reactions including cyclization and reduction to yield the desired product . Industrial production methods often employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
1-(Quinazolin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-6-carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of quinazoline-6-ylmethanol.
Substitution: Substitution reactions often involve halogenation or nitration, where reagents like bromine or nitric acid are used to introduce halogen or nitro groups into the quinazoline ring
Wissenschaftliche Forschungsanwendungen
1-(Quinazolin-6-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their unique chemical properties.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, particularly in the context of antibacterial and anticancer research.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and inflammatory conditions
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(Quinazolin-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of bacterial growth or the induction of apoptosis in cancer cells. The compound’s effects are mediated through various pathways, including the inhibition of DNA synthesis and the disruption of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-(Quinazolin-6-yl)ethanol can be compared with other quinazoline derivatives such as:
Quinazolin-4-one: Known for its anticancer and antibacterial properties, but differs in its chemical structure and specific biological activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity, which is not a characteristic of this compound.
6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Shows potent anticancer activity against specific cell lines, highlighting the diversity within the quinazoline family.
Eigenschaften
CAS-Nummer |
1150617-88-1 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-quinazolin-6-ylethanol |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-7,13H,1H3 |
InChI-Schlüssel |
LURDNNVFOSKGSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CN=CN=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















